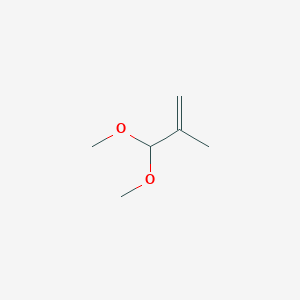
Methacrolein dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrolein dimethyl acetal is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Manufacturing
Methacrolein dimethyl acetal is primarily used as an intermediate in the production of polymers and resins. It is less reactive than its parent compound, methacrolein, which allows it to be handled more safely in industrial processes. The acetal can undergo hydrolysis to regenerate methacrolein and methanol under acidic conditions, making it a valuable building block for various chemical syntheses.
Key Reactions Involving this compound:
- Hydrolysis: Converts this compound back to methacrolein and methanol.
- Oxidative Esterification: Acts as an intermediate in the production of methyl methacrylate (MMA) and other derivatives.
Polymer Synthesis
In polymer chemistry, this compound is utilized to synthesize various types of polymers, including:
- Acrylic Polymers: Used in coatings, adhesives, and sealants.
- Methacrylic Resins: Employed in dental materials and other applications due to their biocompatibility.
The stability of this compound allows for controlled polymerization reactions, leading to high-quality polymer products.
Data Table: Comparison of Acetals
| Compound Name | Formula | Unique Features |
|---|---|---|
| This compound | C₆H₁₄O₂ | Stable intermediate for polymer synthesis |
| Acetaldehyde Dimethyl Acetal | C₄H₁₀O₂ | Used as a masked form of acetaldehyde |
| 2,2-Dimethoxypropane | C₅H₁₂O₂ | Acts as a water scavenger; used for dehydration |
| Acrolein Diethyl Acetal | C₆H₁₂O₂ | Similar reactivity profile but different alkyl groups |
Case Studies
-
Synthesis of Methyl Methacrylate:
A study demonstrated the use of this compound in an oxidative esterification process to produce methyl methacrylate. The reaction involved treating methacrolein with methanol in the presence of an oxidizing agent. The resulting MMA was characterized by high purity and yield, showcasing the efficiency of using the acetal as a precursor. -
Polymerization Techniques:
Research on polymerization techniques highlighted the role of this compound in producing crosslinked polymers. The use of this compound facilitated controlled polymerization reactions that resulted in materials with desirable mechanical properties for industrial applications. -
Environmental Impact Studies:
Investigations into airborne exposure levels of methacrolein indicated its presence in cigarette smoke, raising concerns about its potential health effects. Studies quantified levels of mercapturic acids derived from methacrolein exposure, emphasizing the need for careful handling and regulation of compounds containing this compound.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The acetal group undergoes acid-catalyzed hydrolysis to regenerate methacrolein and methanol. Key findings include:
Mechanism and Kinetics
-
Step 1 : Protonation of one methoxy group, weakening the C–O bond.
-
Step 2 : Nucleophilic attack by water, forming a oxonium ion intermediate.
-
Step 3 : Sequential cleavage of the second methoxy group, releasing methanol and regenerating the carbonyl group .
Inhibitors and Catalysts
-
Catalysts : Sulfonic acid resins (4.7 eq/kg) show comparable activity to H₂SO₄ .
-
Inhibitors : Sodium methacrylate (0.48%) reduces hydrolysis rates by 87%, highlighting the sensitivity to ionic species .
Alkene Reactivity
The terminal alkene in methacrolein dimethyl acetal participates in electrophilic additions and cycloadditions :
Stability and Side Reactions
-
Thermal Stability : Stable under anhydrous, neutral conditions but hydrolyzes rapidly in acidic aqueous environments .
-
Polymerization Risk : Methacrolein (released during hydrolysis) is prone to polymerization, necessitating stabilizers (e.g., hydroquinone) in industrial settings .
Comparative Reaction Data
Industrial Relevance
This compound serves as a stabilized intermediate in methyl methacrylate (MMA) production. Its hydrolysis avoids azeotrope formation and retro-Diels-Alder side reactions encountered with methacrolein itself, enhancing process efficiency .
Propiedades
Número CAS |
23230-91-3 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3,3-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h6H,1H2,2-4H3 |
Clave InChI |
OBSHSWKHUYGFMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















